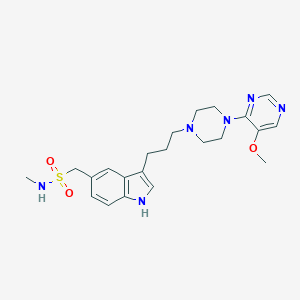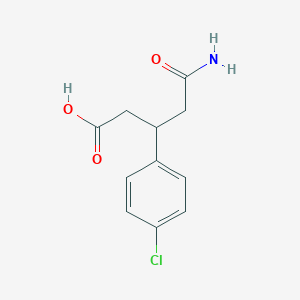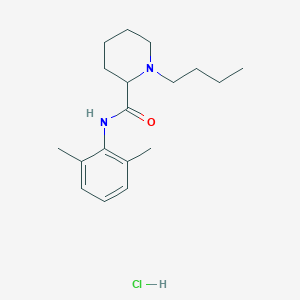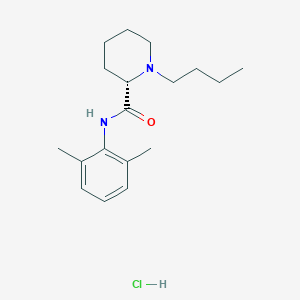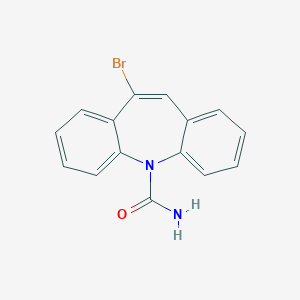
Cholini bitartras
Overview
Description
Choline Bitartrate is a nutrient found in many vitamins including pre-natal formulations . It is a basic constituent of lecithin that is found in many plants and animal organs . It is important as a precursor of acetylcholine, as a methyl donor in various metabolic processes, and in lipid metabolism .
Synthesis Analysis
Choline Bitartrate can be produced by the chemical reaction of trimethylamine with ethylene oxide and water, followed by reaction with tartaric acid . The preparation method comprises the steps of firstly reacting tartaric acid and trimethylamine in a molar ratio of 0.8-1.2: 2 to generate trimethylamine tartrate, then adding ethylene oxide into the trimethylamine tartrate according to a molar ratio of the trimethylamine tartrate to the ethylene oxide of 1:2 to generate choline bitartrate .
Molecular Structure Analysis
The empirical formula of Choline Bitartrate is C9H19NO7 . Its molecular weight is 253.25 .
Chemical Reactions Analysis
Choline is a quaternary amine that is synthesized in the body or consumed through the diet . In many products, choline is present as choline esters, which can be quantitated individually or treated with acid, base, or enzymes in order to release choline ions for analysis .
Physical And Chemical Properties Analysis
Choline Bitartrate is a white crystalline powder with an acid taste . It is hygroscopic when exposed to air .
Scientific Research Applications
Cognitive Enhancement
Choline Bitartrate is a cholinergic compound and a precursor of acetylcholine, a crucial neurotransmitter for memory-related brain functions . It has been shown to represent an effective strategy for boosting memory and enhancing cognitive function . However, a study found that Choline Bitartrate did not significantly enhance memory performance during tasks conducted approximately 60 minutes after ingestion .
Cell and Organelle Health
Choline is a main constituent of cell and organelle membranes and plays a vital role in numerous physiological processes including signal transduction, DNA and histone methylation .
Nerve Myelination
Choline plays a vital role in nerve myelination, a process that is critical for the proper functioning of the nervous system .
Liver Health
Choline is essential for the proper functioning of the liver . A deficiency in choline can cause serious medical conditions such as hepato-steatosis .
Muscle Function
Choline is also essential for proper muscle function .
Pregnancy and Fetal Development
The demand for choline increases particularly during pregnancy as it is important for placental function, fetal growth, and brain development . A sufficient choline intake is necessary for growth and homeostasis .
Mechanism of Action
Target of Action
Choline bitartrate, also known as Cholini Bitartras, primarily targets the neurotransmitter acetylcholine . Acetylcholine plays a crucial role in various physiological processes, including neurotransmitter synthesis, cell membrane structure, and lipid metabolism .
Mode of Action
Choline bitartrate interacts with its targets by providing choline, an essential nutrient that plays a crucial role in cognitive performance and overall brain health . By increasing acetylcholine levels, choline bitartrate can improve memory formation, attention, learning, and overall cognitive function .
Biochemical Pathways
Choline bitartrate affects several biochemical pathways. It is a precursor of different metabolites including the neurotransmitter acetylcholine (ACh), the membrane phospholipids phosphatidylcholine (PC) and sphingomyelin, and the methyl donor betaine . Choline can be obtained from the diet and via de novo biosynthesis from the methylation of phosphatidylethanolamine (PE) to PC .
Pharmacokinetics
Choline bitartrate is rapidly absorbed in the small intestine after oral administration . It is formed when choline is combined with tartaric acid, which increases its bioavailability, making it easier to absorb and more effective .
Result of Action
The molecular and cellular effects of choline bitartrate’s action are significant. It is needed for good nerve conduction throughout the CNS (central nervous system) as it is a precursor to acetylcholine (ACh) . Choline is also needed for gallbladder regulation, liver function, and lecithin (a key lipid) formation . Choline also aids in fat and cholesterol metabolism and prevents excessive fat build up in the liver .
Action Environment
Environmental factors may influence the action, efficacy, and stability of choline bitartrate. Dietary nutrients play an important part in facilitating mechanisms related to brain function . Therefore, a balanced diet, with neither excess nor deficiency in dietary choline, is of utmost importance regarding the prevention of cardiometabolic disorders as well as cognitive function .
Safety and Hazards
Choline is generally regarded as safe and is well-tolerated . High intake of choline may cause low blood pressure, steatorrhea (undigested fat in stool), nausea, vomiting, salivation, diarrhea, constipation, anorexia, dizziness (vertigo), sweating, insomnia, and headache . Choline can possibly trigger existing epilepsy .
Future Directions
Future research in Choline should focus on its role in human nutrition throughout the lifespan – from prenatal needs through early childhood, and into our later years . It is also important to identify areas of research needed in choline biology that can best inform our understanding of this nutrient’s impact on human health .
properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;2,3,4-trihydroxy-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.C4H6O6/c1-6(2,3)4-5-7;5-1(3(7)8)2(6)4(9)10/h7H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJSAWXRUVVRLH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely sol in water; slightly sol in alcohol; insol in ether, chloroform and benzene | |
| Record name | CHOLINE BITARTRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Several mechanisms are suggested for the cancer-promoting effect of a choline-devoid diet. These incl incr cell proliferation related to regeneration after parenchymal cell death occurs in the choline deficient liver, hypomethylation of DNA (alters expression of genes), reactive oxygen species leakage from mitochondria with incr lipid peroxidation in liver, activation of protein kinase C signaling due to accumulation of diacylglycerol in liver, mutation of the fragile histidine triad (FHIT) gene, which is a tumor suppressor gene, and defective cell-suicide (apoptosis) mechanisms. Loss of phposphatidylethanolamine N-methyl-transferase (PEMT) function may also contribute to malignant transformation of hepatocytes. /Choline/, Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. /Choline/, ... Choline deficiency in cell culture causes apoptosis or programmed cell death. This appears to be due to abnormalities in cell membrane phosphatidylcholine content and an incr in ceramide, a precursor, as well as a metabolite of sphingomyelin. Ceramide accumulation, which is caused by choline deficiency, appears to activate a caspase, a type of enzyme that mediates apoptosis. /Choline/ | |
| Record name | CHOLINE BITARTRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cholini bitartras | |
Color/Form |
White crystalline powder | |
CAS RN |
87-67-2 | |
| Record name | CHOLINE BITARTRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
149-153 °C | |
| Record name | CHOLINE BITARTRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)
